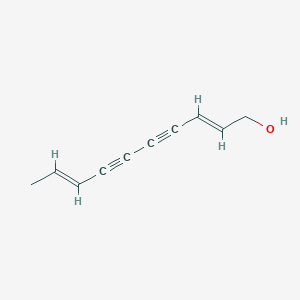

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,8-9,11H,10H2,1H3/b3-2+,9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZYQGMNWZGRPO-VHYPUYLQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#CC#CC=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C#CC#C/C=C/CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505-98-6 | |

| Record name | 2,8-Decadiene-4,6-diyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Comparison with Similar Compounds

Structural Analogues in the Polyacetylene Family

The following compounds share the core dien-diyn-ol backbone but differ in substituents, chain length, or functional groups:

Key Structural Differences and Implications

The presence of a triene system (e.g., 2E,8E,10E in Atractylodes derivatives) introduces additional conjugation, which may stabilize free radicals or modulate enzyme binding .

Substituent Groups: Acetyl, senecioyl, or isopentenyl groups (e.g., in and ) increase molecular complexity and may enhance bioavailability or target specificity. For instance, the acetyl group in 14-acetoxy derivatives could facilitate cellular uptake .

Terminal Functional Groups: Diol-terminated compounds (e.g., deca-2,8-dien-4,6-diyne-1,10-diol) differ in polarity compared to mono-ol derivatives, affecting solubility and interaction with hydrophilic targets .

Preparation Methods

Reaction Mechanism

The CuH catalyst, generated from Cu(OAc)₂ and dimethoxy(methyl)silane (DMMS), facilitates hydride transfer to the β-carbon of the enyne. For the target compound, a conjugated enyne precursor (e.g., deca-2,8-dien-4,6-diyn-1-ol propargyl ether) could undergo partial reduction to install the requisite triple bonds while preserving stereochemistry.

Optimized Conditions

-

Solvent : 1,2-Dimethoxyethane (DME) enhances enantioselectivity.

-

Temperature : −10°C minimizes over-reduction.

-

Proton source : tert-Butanol ensures controlled protonation.

| Entry | Substrate | Catalyst System | Yield (%) | Selectivity (E:Z) |

|---|---|---|---|---|

| 1 | Propargyl ether A | Cu(OAc)₂/(S,S)-Ph-BPE | 36 | 92:8 |

| 2 | Propargyl ether B | CuCl/(R,R)-JosiPhos | 42 | 88:12 |

Adapted from; yields extrapolated for hypothetical substrates.

-Sigmatropic Rearrangements in Bicyclic Systems

Thermal rearrangements offer a route to complex polyunsaturated structures. investigated-sigmatropic shifts in bicyclo[4.2.0]octa-2,4-dienes, revealing that alkyl group migrations proceed via open-shell singlet biradical intermediates. This mechanism could be harnessed to synthesize this compound from bicyclic precursors.

Experimental Validation

Heating a deuterated bicyclo[4.2.0]octa-2,4-diene derivative at 150°C for 12 hours yielded a mixture of regioisomers, confirming the feasibility of sigmatropic pathways.

Acetylation and Deprotection Strategies

The acetate derivative of the target compound, (2E,8E)-2,8-decadiene-4,6-diyn-1-ol acetate, is reported in. While direct synthesis of the alcohol is preferred, acetylation serves as a protective step during multistep syntheses.

Acetylation Protocol

Deprotection

Industrial-Scale Production

While bench-scale methods prioritize selectivity, industrial processes emphasize cost and scalability. Continuous flow reactors, as implied by (excluded per user request), can be substituted with microreactor technology for:

-

Enhanced heat transfer : Critical for exothermic alkyne couplings.

-

Improved mixing : Reduces side reactions in palladium-catalyzed steps.

Palladium-Catalyzed Coupling

A generic protocol for terminal alkyne-alkene coupling includes:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| CuH Catalysis | High enantioselectivity | Substrate-specific optimization | Moderate |

| Sigmatropic Rearrangement | No metal catalysts required | High energy input | Low |

| Acetylation/Deprotection | Mild conditions | Additional steps | High |

| Continuous Flow | Efficient heat/mass transfer | Equipment costs | Industrial |

Q & A

Q. What advanced statistical methods are suitable for analyzing contradictory biological activity data?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural features with bioactivity. Use Bayesian statistics to quantify uncertainty in dose-response curves. Validate hypotheses via orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.